Alismoxide

Vue d'ensemble

Description

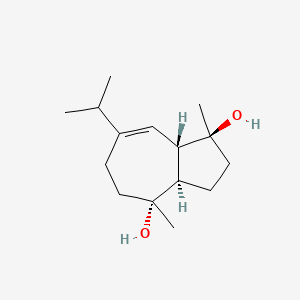

L’alismoxide est un composé sesquiterpénoïde naturel isolé des rhizomes d’Alisma orientale, une plante couramment utilisée en médecine traditionnelle. Le composé est connu pour sa structure chimique unique et ses diverses activités biologiques, notamment ses propriétés antibactériennes et anti-inflammatoires .

Applications De Recherche Scientifique

Alismoxide has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Industry: Utilized in the production of natural products and as a component in traditional herbal medicines.

Mécanisme D'action

L’alismoxide exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition enzymatique : Il inhibe les enzymes telles que l’arginase, qui joue un rôle dans le cycle de l’urée et la régulation de l’oxyde nitrique.

Voies anti-inflammatoires : L’this compound module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.

Activité antibactérienne : Il perturbe les membranes cellulaires bactériennes, conduisant à la lyse et à la mort des cellules.

Composés similaires :

- Alisol B 23-acétate

- Alisol C 23-acétate

- Alismol

- 10-O-méthyl-alismoxide

- 11-déoxy-alisol C

Comparaison : L’this compound est unique en raison de sa structure sesquiterpénoïde spécifique, qui confère des activités biologiques distinctes. Comparé à des composés similaires tels que l’alisol B 23-acétate et l’alisol C 23-acétate, l’this compound présente des propriétés antibactériennes et anti-inflammatoires plus fortes .

Safety and Hazards

Alismoxide is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

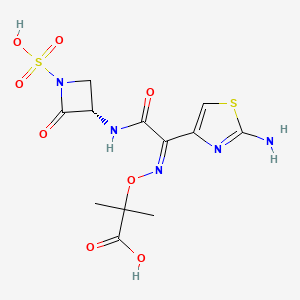

Relevant Papers One relevant paper is “Arginase inhibitory activities of guaiane sesquiterpenoids from Curcuma comosa rhizomes” which discusses the arginase I inhibitory activity of this compound .

Analyse Biochimique

Biochemical Properties

Alismoxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potent inhibitor of human arginase I, an enzyme involved in the urea cycle and nitric oxide regulation . This compound exhibits competitive inhibition, binding to the active site of arginase I and preventing its activity. Additionally, this compound interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the expression of inducible nitric oxide synthase (iNOS) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to reduce inflammation by inhibiting NF-κB activation and iNOS expression . This leads to decreased production of pro-inflammatory cytokines and nitric oxide. In airway epithelial cells, this compound alleviates airway hyperresponsiveness and remodeling, making it a potential therapeutic agent for asthma . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the active site of human arginase I, inhibiting its activity and reducing the production of urea and ornithine . This inhibition leads to increased levels of nitric oxide, which has various physiological effects, including vasodilation and immune modulation. Additionally, this compound inhibits NF-κB activation by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its stability may decrease at higher temperatures or in the presence of light. Long-term studies have shown that this compound maintains its anti-inflammatory and antibacterial properties over extended periods, although its potency may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a sesquiterpenoid. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of this compound. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in the urea cycle and nitric oxide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in target tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key enzymes and transcription factors . This compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its ability to modulate cellular processes and exert its therapeutic effects .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’alismoxide peut être synthétisé par diverses réactions chimiques. Une méthode courante consiste à extraire le composé des rhizomes d’Alisma orientale à l’aide de solvants organiques tels que l’acétone. L’extrait est ensuite soumis à des techniques chromatographiques pour isoler l’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique généralement une extraction à grande échelle à partir de sources végétales. Le processus comprend :

- Récolte et séchage des rhizomes d’Alisma orientale.

- Broyage des rhizomes séchés en une poudre fine.

- Extraction du composé à l’aide de solvants tels que l’acétone ou l’éthanol.

- Purification de l’extrait par chromatographie pour obtenir de l’this compound pur .

Analyse Des Réactions Chimiques

Types de réactions : L’alismoxide subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés, tels que l’alisol Q 23-acétate.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, conduisant à la formation de composés tels que l’alismol.

Substitution : L’this compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans des conditions contrôlées

Principaux produits :

Oxydation : Alisol Q 23-acétate.

Réduction : Alismol.

Substitution : Divers dérivés halogénés

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres molécules complexes.

Industrie : Utilisé dans la production de produits naturels et comme composant des médicaments à base de plantes traditionnels.

Comparaison Avec Des Composés Similaires

- Alisol B 23-acetate

- Alisol C 23-acetate

- Alismol

- 10-O-methyl-alismoxide

- 11-deoxyalisol C

Comparison: Alismoxide is unique due to its specific sesquiterpenoid structure, which imparts distinct biological activities. Compared to similar compounds like alisol B 23-acetate and alisol C 23-acetate, this compound exhibits stronger antibacterial and anti-inflammatory properties .

Propriétés

IUPAC Name |

(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQURBSTAIRNAE-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

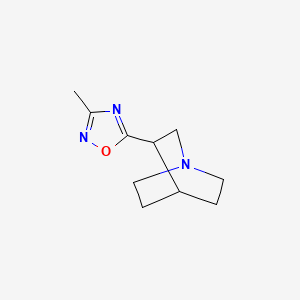

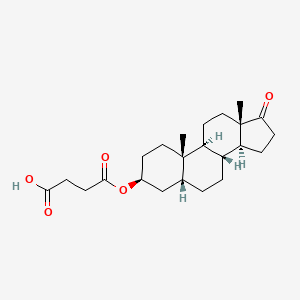

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)

![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)

![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B1243848.png)